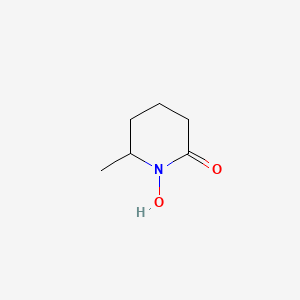
N-hydroxy-6-methyl-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-hydroxy-6-methyl-2-piperidone is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-hydroxy-6-methyl-2-piperidone has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated significant reductions in cell viability in breast cancer models, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of apoptosis-related proteins. In vitro studies have shown that treatment with this compound leads to the downregulation of anti-apoptotic proteins, enhancing apoptosis in cancer cells .
Neurological Applications
Cholinesterase Inhibition
this compound and its derivatives have been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This property is particularly beneficial for treating neurological disorders such as Alzheimer’s disease, where enhancing cholinergic transmission is crucial .
Research Findings
In animal models, compounds based on this compound have shown improved cognitive function and memory retention, indicating their potential as therapeutic agents for neurodegenerative diseases.
Synthesis and Material Science
Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in the synthesis of various functionalized compounds. Its piperidine ring structure allows for diverse modifications, leading to the development of new materials with tailored properties for applications in drug delivery systems and polymer chemistry .
Case Study: Polymer Applications
Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and biocompatibility. These materials are being explored for use in biomedical applications such as tissue engineering scaffolds .
Data Tables
The following tables summarize key research findings related to this compound:
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-hydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-5-3-2-4-6(8)7(5)9/h5,9H,2-4H2,1H3 |
InChI Key |
OBEHMRNVDUORLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















